2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione
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Overview
Description
2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione is a complex organic compound that features both imidazole and isoindole moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the isoindole ring is a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the isoindole moiety . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis . In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity and modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-imidazol-3-ium-2-yl: A similar compound with a different substitution pattern on the imidazole ring.
2-(4,5-Dimethyl-1H-imidazol-2-yl)pyridine:
4’-[(1,7’-Dimethyl-2’-propyl-1H,1’H-2,5’-biimidazol-1’-yl)methyl]biphenyl-2-carboxylic acid: A structural analog used in medicinal chemistry.
Uniqueness
2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione is unique due to its combination of imidazole and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-(2,4-dimethylimidazol-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-8-18(11(3)17-9)14(20)10(2)19-15(21)12-6-4-5-7-13(12)16(19)22/h4-8,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQEMAFCCOWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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